molecular formula C7H10N2 B15318654 1H-Pyrazole, 3-ethenyl-1,5-dimethyl- CAS No. 56342-54-2

1H-Pyrazole, 3-ethenyl-1,5-dimethyl-

Cat. No.: B15318654
CAS No.: 56342-54-2
M. Wt: 122.17 g/mol
InChI Key: DCKMWPIGVFJGFY-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3-ethenyl-1,5-dimethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles are often used as building blocks for more complex heterocyclic systems and have significant relevance in the pharmaceutical field due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 3-ethenyl-1,5-dimethyl- typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with vinyl bromide under basic conditions to introduce the ethenyl group at the 3-position . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 3-ethenyl-1,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyrazole carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the ethenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: 3-ethyl-1,5-dimethyl-1H-pyrazole.

    Substitution: Various halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole, 3-ethenyl-1,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-ethenyl-1,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of the ethenyl group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 3-ethenyl-1,5-dimethyl- is unique due to the presence of the ethenyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities and applications in various fields.

Properties

CAS No.

56342-54-2

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

3-ethenyl-1,5-dimethylpyrazole

InChI

InChI=1S/C7H10N2/c1-4-7-5-6(2)9(3)8-7/h4-5H,1H2,2-3H3

InChI Key

DCKMWPIGVFJGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C=C

Origin of Product

United States

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